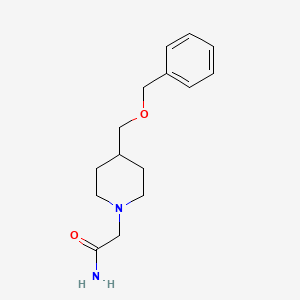
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the exact synthesis process for this compound is not detailed in the literature, similar compounds have been synthesized and studied. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized, and their structures were established by NMR and MS analysis .Scientific Research Applications
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone has several potential applications in scientific research due to its structural features, which include a 1,2,4-triazole ring, a pyridazine moiety, and a benzofuran unit. Here is a comprehensive analysis of its unique applications:
Anticancer Activity
Compounds with a 1,2,4-triazole ring have been studied for their potential as anticancer agents. The ability to form hydrogen bonds with different targets can improve pharmacokinetics and pharmacological properties . This compound could be designed to target specific cancer cell lines, offering a new avenue for cancer treatment.
Antimicrobial Properties
Derivatives of 1,2,4-triazole have shown promising results as antimicrobial agents. The compound could be evaluated for its efficacy against various bacterial strains, potentially leading to the development of new antibiotics .
Antioxidant Effects
The antioxidant properties of triazole derivatives make them candidates for combating oxidative stress-related diseases. This compound could be assessed for its ability to scavenge free radicals, which is beneficial in preventing or treating conditions caused by oxidative damage .
Enzyme Inhibition
Triazole derivatives have been used to inhibit enzymes that are crucial for the survival of cancer cells. For instance, letrozole and anastrozole, containing a 1,2,4-triazole ring, are FDA-approved for treating breast cancer . The compound could be explored for its enzyme inhibition properties in various diseases.
Antiviral Applications
The structural complexity of triazole derivatives allows them to interact with viral proteins. This compound could be investigated for its potential to inhibit viruses, including novel strains, which could be particularly relevant in the context of emerging infectious diseases .
Drug Resistance Modulation
The issue of drug resistance is a significant challenge in the treatment of various diseases. Triazole derivatives can be designed to overcome resistance mechanisms in pathogens or cancer cells. This compound’s potential to modulate drug resistance could be a vital research area .
Molecular Docking Studies
Molecular docking studies can predict how well a compound will bind to a target protein. This compound’s interaction with aromatase enzymes or other targets could be computationally modeled to understand its binding modes and mechanism of action .
Pharmacokinetic Enhancements
The presence of a triazole ring can improve the pharmacokinetic profile of pharmaceutical compounds. Research into how this compound affects absorption, distribution, metabolism, and excretion could lead to the development of drugs with better efficacy and reduced side effects .
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against various cancer cell lines
Mode of Action
The triazole ring, a common feature in this compound, can act as a hydrogen bond acceptor and donor, simultaneously . This allows for various types of binding to the target enzyme, potentially altering its function . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous
properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O3/c1-29-15-4-2-3-14-11-16(30-19(14)15)20(28)26-9-7-25(8-10-26)17-5-6-18(24-23-17)27-13-21-12-22-27/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCPXXJYMKLDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

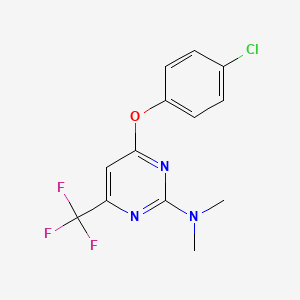
![3-cinnamyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779127.png)
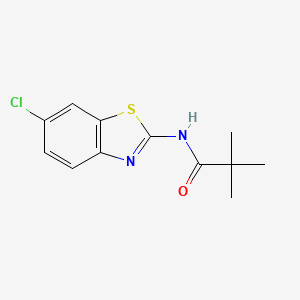
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2779130.png)
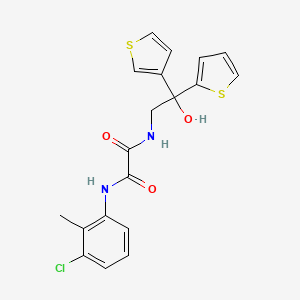
![2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B2779133.png)
![(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid](/img/structure/B2779134.png)
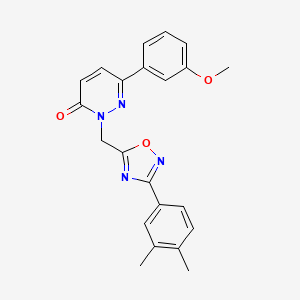


![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylphthalazin-1-one](/img/structure/B2779140.png)
![Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate](/img/structure/B2779142.png)

